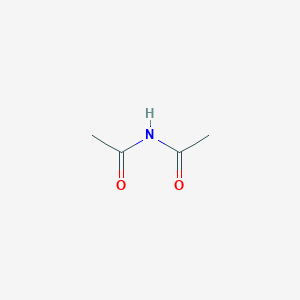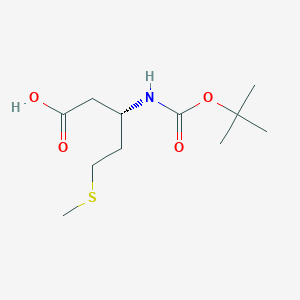
(S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including protection, selective reduction, and reactions with various reagents. For instance, one method for synthesizing related compounds involves the reaction of tert-butoxycarbonyl-protected amino acids with aldehydes in the presence of reagents like sodium cyanoborohydride in methanol, demonstrating the versatility and complexity of synthetic strategies for amino acid derivatives (Maity & Strömberg, 2014).
Molecular Structure Analysis
The molecular structure of compounds in this category often features tert-butoxycarbonyl (Boc) as a protective group for amino functionalities, which plays a critical role in the stereochemistry and reactivity of these molecules. X-ray crystallography and NMR techniques are typically employed to elucidate the molecular conformation and stereochemistry (Gebreslasie, Jacobsen, & Görbitz, 2011).
Chemical Reactions and Properties
Compounds with tert-butoxycarbonyl protection are involved in various chemical reactions, including substitutions, reductions, and cyclizations, leading to a wide range of functionalized amino acids and derivatives. These reactions are pivotal for the synthesis of peptides, peptidomimetics, and other bioactive molecules (Li et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline forms, are influenced by the specific functional groups and stereochemistry of the compound. These properties are crucial for the purification and application of these compounds in further chemical synthesis and drug development (Dinesh et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the functional groups present in the molecule. For instance, the tert-butoxycarbonyl group is a common protecting group that can be removed under acidic conditions, allowing for the selective deprotection and further functionalization of the amino acid derivatives (Kowalski et al., 2009).
Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : The tert-butoxycarbonyl (Boc) group is widely used in synthetic organic chemistry. It is introduced into a variety of organic compounds to protect amine groups during synthesis .
- Methods of Application or Experimental Procedures : A method for the direct introduction of the Boc group into organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch process .
- Results or Outcomes : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch process .
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Methods of Application or Experimental Procedures : The direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch process .
- Results or Outcomes : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch process .
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Methods of Application or Experimental Procedures : The direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch process .
- Results or Outcomes : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch process .
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Eigenschaften
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFKPNZCUUZRLA-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947298 |
Source


|
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-5-(methylsulfanyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid | |
CAS RN |
244251-20-5 |
Source


|
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-5-(methylsulfanyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



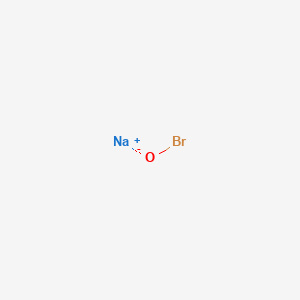
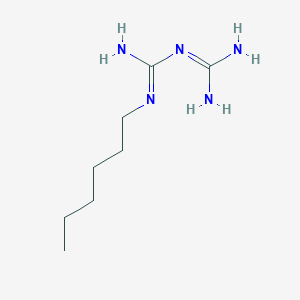
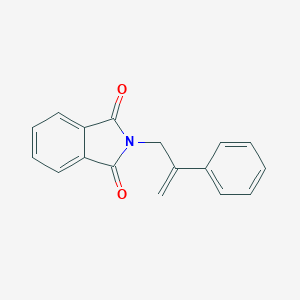
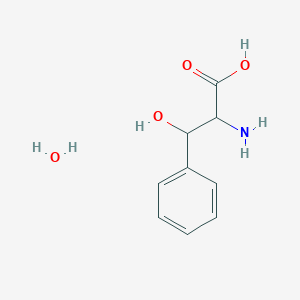
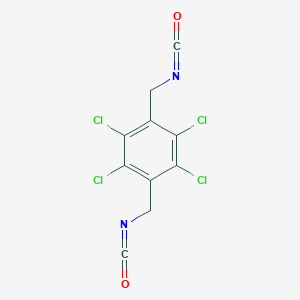
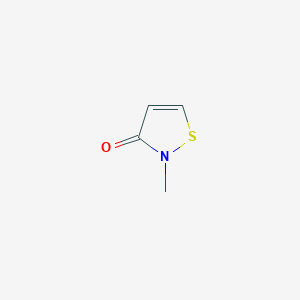

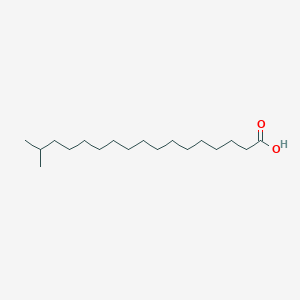
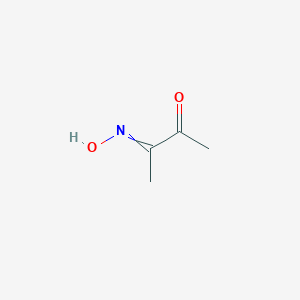
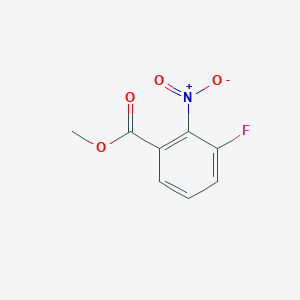
![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)
